molecular formula C15H19Cl2N3O B2660116 N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide CAS No. 1808539-26-5

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide

Cat. No. B2660116
CAS RN: 1808539-26-5
M. Wt: 328.24
InChI Key: ASJOOLCNRZAVDV-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK) pathway. It has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide activates the AMPK pathway by binding to the γ-subunit of the AMPK enzyme. This results in an allosteric conformational change that increases the activity of the enzyme. Activation of the AMPK pathway leads to increased glucose uptake and fatty acid oxidation, as well as decreased lipid synthesis and inflammation.
Biochemical and Physiological Effects
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide has been shown to have several biochemical and physiological effects in various cell types. In skeletal muscle cells, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide increases glucose uptake and insulin sensitivity through activation of the AMPK pathway. In liver cells, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide increases fatty acid oxidation and decreases lipid accumulation. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide has anti-inflammatory effects in adipose tissue, which may contribute to its potential therapeutic applications in metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide in lab experiments is its specificity for the AMPK pathway. This allows for targeted activation of the pathway without affecting other signaling pathways. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide has been shown to be stable and soluble in aqueous solutions, making it easy to work with in lab experiments.
One limitation of using N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide in lab experiments is its potential toxicity at high concentrations. It has been shown to induce cell death in some cell types at concentrations above 50 μM. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide has a short half-life in vivo, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide. One potential direction is the development of more potent and selective activators of the AMPK pathway. Additionally, further research is needed to determine the optimal dosing and administration of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide for therapeutic applications. Finally, the potential use of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide in combination with other drugs for the treatment of metabolic disorders should be explored.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide involves several steps, including the reaction of 2,6-dichloro-3-methylphenylamine with 2-bromo-2-methylpropionitrile to form an intermediate. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as increase fatty acid oxidation and decrease lipid accumulation in liver cells. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide has been shown to have anti-inflammatory effects in adipose tissue.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2,6-dichloro-3-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O/c1-9(2)15(4,8-18)20-12(21)7-19-14-11(16)6-5-10(3)13(14)17/h5-6,9,19H,7H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJOOLCNRZAVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NCC(=O)NC(C)(C#N)C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide

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